DB0614

Description

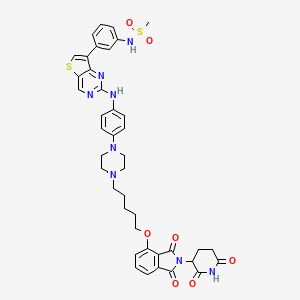

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C41H42N8O7S2 |

|---|---|

Molecular Weight |

823.0 g/mol |

IUPAC Name |

N-[3-[2-[4-[4-[5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentyl]piperazin-1-yl]anilino]thieno[3,2-d]pyrimidin-7-yl]phenyl]methanesulfonamide |

InChI |

InChI=1S/C41H42N8O7S2/c1-58(54,55)46-28-8-5-7-26(23-28)31-25-57-34-24-42-41(45-37(31)34)43-27-11-13-29(14-12-27)48-20-18-47(19-21-48)17-3-2-4-22-56-33-10-6-9-30-36(33)40(53)49(39(30)52)32-15-16-35(50)44-38(32)51/h5-14,23-25,32,46H,2-4,15-22H2,1H3,(H,42,43,45)(H,44,50,51) |

InChI Key |

GZRWNUKQJFXVTH-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)C2=CSC3=CN=C(N=C32)NC4=CC=C(C=C4)N5CCN(CC5)CCCCCOC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Ganetespib (DB0614): An Hsp90-Mediated Multi-Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganetespib (formerly STA-9090, DrugBank ID DB0614) is a potent, second-generation, non-geldanamycin small-molecule inhibitor of Heat Shock Protein 90 (Hsp90). Its mechanism of action centers on the competitive inhibition of the N-terminal ATP-binding pocket of Hsp90, a molecular chaperone essential for the conformational maturation, stability, and function of a wide array of substrate "client" proteins. Many of these client proteins are critical components of oncogenic signaling pathways that drive tumor proliferation, survival, and metastasis. By disrupting the Hsp90 chaperone cycle, Ganetespib triggers the ubiquitin-proteasome-mediated degradation of these client proteins, leading to the simultaneous blockade of multiple key cancer-promoting pathways. This multifaceted intervention results in cell cycle arrest, induction of apoptosis, and potent antitumor activity across a broad range of malignancies.

Primary Mechanism: Hsp90 Inhibition

Ganetespib, a resorcinol-based triazolone compound, competitively binds to the ATP pocket at the N-terminus of Hsp90.[1][2] This action disrupts the chaperone's normal ATP-dependent cycle, preventing it from assisting in the proper folding and stabilization of its client proteins.[2][3] Consequently, these misfolded or unstable client proteins are targeted for degradation by the cellular ubiquitin-proteasome system.[3] This leads to the depletion of numerous proteins that are crucial for tumor cell function and survival.[3][4] A key advantage of Ganetespib over first-generation inhibitors like 17-AAG is its superior potency and a more favorable safety profile, notably lacking the hepatotoxicity associated with the benzoquinone moiety of earlier compounds.[4]

Downstream Effects on Oncogenic Signaling Pathways

The inhibition of Hsp90 by Ganetespib results in a combinatorial blockade of multiple signal transduction cascades, providing a significant advantage over therapies that target a single pathway.[1][2]

Receptor Tyrosine Kinase (RTK) Pathways

Many RTKs, which are often overexpressed or mutated in cancer, are dependent on Hsp90 for their stability. Ganetespib treatment leads to the potent degradation of key RTKs and their downstream signaling components.

-

EGFR and ErbB2/HER2: Ganetespib effectively depletes Epidermal Growth Factor Receptor (EGFR), including drug-resistant mutants (e.g., L858R/T790M), and Human Epidermal Growth Factor Receptor 2 (ErbB2/HER2).[5][6][7] This disrupts downstream signaling through the PI3K/Akt and MAPK/ERK pathways.[6]

-

IGF-IR and MET: The Insulin-like Growth Factor-1 Receptor (IGF-IR) and MET receptor, both implicated in tumor growth and angiogenesis, are also client proteins of Hsp90 and are downregulated by Ganetespib.[4][5][8]

The overall effect is the suppression of critical survival and proliferation signals. The diagram below illustrates the general mechanism of Hsp90 inhibition.

Figure 1: General mechanism of Ganetespib action. Ganetespib inhibits Hsp90, preventing the stabilization of client proteins, leading to their degradation by the proteasome and blocking downstream pro-survival signaling.

PI3K/Akt/mTOR and Raf/MEK/ERK Pathways

Ganetespib has a profound impact on two of the most crucial intracellular signaling pathways in cancer.

-

PI3K/Akt/mTOR Pathway: Akt is a well-established Hsp90 client protein. Ganetespib treatment leads to a significant decrease in total and phosphorylated Akt levels, which in turn inhibits mTOR and GSK3 signaling, reducing cell survival and proliferation.[4][5][6]

-

Raf/MEK/ERK Pathway: Key components of this mitogenic pathway, such as Raf-1, are dependent on Hsp90.[4] Ganetespib causes the degradation of Raf-1, leading to the suppression of MEK and ERK1/2 phosphorylation and subsequent inhibition of cell proliferation.[4][5]

The diagram below outlines the simultaneous inhibition of these pathways by Ganetespib.

Figure 2: Ganetespib-mediated disruption of PI3K/Akt and Raf/MEK/ERK pathways. Inhibition of Hsp90 leads to the degradation of client proteins Akt and Raf-1, blocking pro-growth and pro-survival signals.

JAK/STAT Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and is often constitutively active in hematological and solid tumors. JAK kinases (e.g., JAK2) are Hsp90 client proteins. Ganetespib treatment results in the potent, proteasome-dependent degradation of JAK2, including the constitutively active JAK2-V617F mutant.[9] This leads to a sustained loss of STAT3 and STAT5 phosphorylation and a reduction in the expression of STAT-target genes, thereby inhibiting tumor cell growth and survival.[9]

Cellular Consequences

The widespread disruption of oncogenic signaling culminates in potent antitumor effects at the cellular level.

-

Cell Cycle Arrest: Ganetespib induces a robust cell cycle arrest, primarily in the G2/M phase.[5][6] This is achieved through the modulation of key cell cycle regulators that are also Hsp90 clients, such as CDK1 and CHK1, leading to their downregulation.[5]

-

Induction of Apoptosis: By depleting numerous pro-survival proteins (like Akt and survivin) and disrupting multiple signaling pathways, Ganetespib triggers programmed cell death.[3][6] Apoptosis is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, as evidenced by the cleavage of caspases-3, -8, and -9, and PARP.[6]

Quantitative Data Summary

Ganetespib demonstrates potent activity across a wide range of cancer cell lines, with half-maximal inhibitory concentration (IC50) values typically in the low nanomolar range.[3][7]

| Cell Line | Cancer Type | Key Mutation | Ganetespib IC50 (nM) | Reference |

| NCI-H1975 | Non-Small Cell Lung | EGFR L858R/T790M | 4 | [7] |

| NCI-H3122 | Non-Small Cell Lung | EML4-ALK | 30 | [7] |

| A549 | Non-Small Cell Lung | KRAS G12S | 12 | [7] |

| Calu-6 | Non-Small Cell Lung | KRAS G12C | 2 | [7] |

| DU145 | Prostate | AR-negative | ~10-50 | [5] |

| PC3 | Prostate | AR-negative | ~10-50 | [5] |

| LNCaP | Prostate | AR-positive | ~10-50 | [5] |

| AGS | Gastric | N/A | ~25-50 | [6] |

| N87 | Gastric | HER2 amplified | <25 | [6] |

| HEL 92.1.7 | Erythroleukemia | JAK2 V617F | 16 | [9] |

| SET-2 | Megakaryoblastic Leukemia | JAK2 V617F | 18 | [9] |

Key Experimental Methodologies

The mechanism of Ganetespib has been elucidated through a variety of standard and advanced molecular biology techniques.

Hsp90 Binding and Client Protein Depletion Assay (Western Blot)

This experiment is fundamental to demonstrating the direct action of Ganetespib on Hsp90 and its downstream consequences.

-

Objective: To assess the degradation of Hsp90 client proteins following Ganetespib treatment.

-

Protocol Outline:

-

Cell Culture and Treatment: Cancer cell lines (e.g., NCI-H1975, DU145) are cultured to ~70-80% confluency. Cells are then treated with a dose range of Ganetespib (e.g., 0, 10, 30, 100, 300 nM) or a vehicle control (DMSO) for a specified time (typically 16-24 hours).[5][6]

-

Cell Lysis: After treatment, cells are washed with cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.[5]

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Western Blot: Equal amounts of protein (e.g., 20-40 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies specific for Hsp90 client proteins (e.g., p-Akt, total Akt, p-ERK, total ERK, EGFR, PARP, CDK1) and a loading control (e.g., GAPDH).[5]

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: The band intensity for each protein is quantified and normalized to the loading control to determine the dose-dependent effect of Ganetespib on protein levels. A decrease in client protein levels indicates Hsp90 inhibition.

-

Figure 3: Experimental workflow for Western Blot analysis of Hsp90 client protein degradation.

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the effect of Ganetespib on cell cycle progression.

-

Objective: To quantify the proportion of cells in different phases of the cell cycle (G1, S, G2/M) after drug treatment.

-

Protocol Outline:

-

Cell Treatment: Cells are treated with varying concentrations of Ganetespib (e.g., 0, 10, 50, 100 nM) for 24 hours.[5]

-

Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol while vortexing to prevent clumping. Cells are stored at -20°C.

-

Staining: Fixed cells are washed and resuspended in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).[5]

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI dye is directly proportional to the amount of DNA.

-

Analysis: The resulting data is displayed as a histogram. Cells in G1 phase have 2N DNA content, cells in G2/M have 4N DNA content, and cells in S phase have an intermediate amount. Software is used to model the histogram and calculate the percentage of cells in each phase. An accumulation of cells in the G2/M peak indicates a G2/M arrest.[5]

-

Apoptosis Assay (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Objective: To quantify the induction of apoptosis by Ganetespib.

-

Protocol Outline:

-

Cell Treatment: Cells are treated with Ganetespib (e.g., 0, 25, 50 nM) for 24-48 hours.[6]

-

Harvesting and Staining: Cells are harvested and resuspended in Annexin V binding buffer. Fluorescein-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a vital dye that enters cells with compromised membranes, i.e., late apoptotic/necrotic cells) are added.[5][6]

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Analysis: The cell population is resolved into four quadrants:

-

Annexin V-negative / PI-negative: Viable cells.

-

Annexin V-positive / PI-negative: Early apoptotic cells.

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.

-

Annexin V-negative / PI-positive: Necrotic cells (often considered an artifact). The percentage of cells in the early and late apoptotic quadrants is summed to determine the total level of apoptosis induced by the treatment.

-

-

Conclusion

The mechanism of action of Ganetespib (this compound) is characterized by its potent and specific inhibition of Hsp90. This single action initiates a cascade of downstream effects, most notably the degradation of a multitude of oncoproteins essential for tumor cell function. By simultaneously disrupting key signaling pathways like PI3K/Akt and Raf/MEK/ERK, Ganetespib effectively halts cell cycle progression, induces apoptosis, and exerts broad antitumor activity. This multi-targeted approach provides a strong rationale for its investigation as a therapeutic agent in a variety of cancers, including those that have developed resistance to single-pathway inhibitors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent activity of the Hsp90 inhibitor ganetespib in prostate cancer cells irrespective of androgen receptor status or variant receptor expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ganetespib induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Multifaceted Intervention by the Hsp90 Inhibitor Ganetespib (STA-9090) in Cancer Cells with Activated JAK/STAT Signaling | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Core Target Profile of Larotrectinib (DB08865)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target profile of Larotrectinib (formerly known as LOXO-101 and identified in some databases as DB08865), a first-in-class, highly selective, and potent inhibitor of the Tropomyosin Receptor Kinase (TRK) family of proteins.

Core Mechanism of Action

Larotrectinib is an ATP-competitive inhibitor of all three TRK proteins: TRKA, TRKB, and TRKC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] In certain cancers, chromosomal rearrangements lead to the fusion of these genes with other partners, resulting in constitutively active TRK fusion proteins that act as oncogenic drivers.[1][2] These fusion proteins promote tumor cell growth, proliferation, and survival.[1] Larotrectinib's targeted action against these aberrant proteins makes it a "tissue-agnostic" therapy, effective in any solid tumor harboring an NTRK gene fusion.[1]

By binding to the ATP-binding pocket of the TRK kinase domain, Larotrectinib blocks the phosphorylation and subsequent activation of the kinase.[1] This inhibition is highly selective, with minimal activity against other kinases.[1] The blockade of TRK signaling induces apoptosis and arrests the cell cycle at the G1 phase in TRK fusion-dependent tumor cells.[1]

Signaling Pathway Inhibition

The constitutive activation of TRK fusion proteins triggers several downstream signaling cascades crucial for cancer cell proliferation and survival. Larotrectinib effectively abrogates these pathways:

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway, which includes RAS and ERK, is a key regulator of cell proliferation and differentiation.[1] Inhibition of TRK by Larotrectinib reduces the phosphorylation of key components of this pathway, thereby halting uncontrolled cell division.[1]

-

PI3K/AKT (Phosphoinositide 3-kinase/Protein Kinase B) Pathway: This pathway is essential for cell survival and the prevention of apoptosis.[1] Larotrectinib treatment leads to the dephosphorylation of AKT, inducing programmed cell death in cancer cells.[1]

-

PLCγ (Phospholipase C gamma) Pathway: This pathway is involved in cell growth and differentiation.[1] By inhibiting TRK, Larotrectinib also blocks the activation of this signaling route.[1]

Caption: Larotrectinib inhibits TRK fusion proteins, blocking downstream signaling pathways.

Quantitative Data Summary

Pharmacokinetics

The pharmacokinetic profile of Larotrectinib has been studied in both healthy subjects and patients with solid tumors.[3]

| Parameter | Value | Reference |

| Absorption | ||

| Bioavailability | ~34% (range: 32-37%) | [4] |

| Tmax (capsules) | ~1 hour | [4] |

| Effect of Food (high-fat meal) | AUC unchanged, Cmax reduced by 35% | [4] |

| Distribution | ||

| Volume of Distribution (Vd) | 48 L | [4] |

| Plasma Protein Binding | 70% | [4][5] |

| Blood-to-Plasma Ratio | 0.9 | [4] |

| Metabolism | ||

| Primary Metabolizing Enzyme | CYP3A4 | [4][5] |

| Major Circulating Components | Unchanged larotrectinib (19%), O-linked glucuronide (26%) | [4] |

| Elimination | ||

| Half-life | 2.9 hours | [4][5] |

| Excretion | 58% in feces (5% unchanged), 39% in urine (20% unchanged) | [4][5] |

Clinical Efficacy

A pooled analysis of three Phase 1/2 clinical trials in patients with TRK fusion-positive solid tumors demonstrated the significant efficacy of Larotrectinib.[6]

| Efficacy Endpoint | Result | 95% Confidence Interval | Reference |

| Overall Response Rate (ORR) | 79% | 72-85% | [6] |

| Complete Response (CR) | 16% | - | [6] |

| Partial Response (PR) | 63% | - | [6] |

| Stable Disease (SD) | 12% | - | [6] |

| Progressive Disease (PD) | 8% | - | [6] |

Safety Profile

The safety of Larotrectinib was evaluated in a population of 260 patients. The most common adverse events were generally mild to moderate in severity.[6]

| Adverse Event (Grade 3 or 4) | Incidence | Reference |

| Increased Alanine Aminotransferase (ALT) | 3% | [6] |

| Anemia | 2% | [6] |

| Decreased Neutrophil Count | 2% | [6] |

Experimental Protocols

Detection of NTRK Gene Fusions

The identification of patients with NTRK gene fusion-positive cancers is crucial for treatment with Larotrectinib. Next-Generation Sequencing (NGS) is a common and reliable method for detecting these fusions.

Workflow for NTRK Gene Fusion Detection using NGS:

-

Sample Collection and Preparation:

-

Obtain a tumor tissue sample (formalin-fixed paraffin-embedded [FFPE] or fresh frozen) or a liquid biopsy (circulating tumor DNA [ctDNA]).

-

Extract nucleic acids (DNA and/or RNA) from the sample.

-

Quantify and assess the quality of the extracted nucleic acids.

-

-

Library Preparation:

-

Fragment the nucleic acids to the appropriate size.

-

Ligate sequencing adapters to the ends of the fragments.

-

Amplify the adapter-ligated fragments using PCR.

-

-

Sequencing:

-

Sequence the prepared libraries on a high-throughput sequencing platform.

-

-

Bioinformatic Analysis:

-

Align the sequencing reads to a human reference genome.

-

Use specialized fusion detection algorithms to identify reads that span the breakpoints of potential gene fusions.

-

Annotate the identified fusions to determine the specific gene partners and the predicted impact on protein function.

-

Filter and prioritize candidate fusions based on read support, known oncogenic potential, and other quality metrics.

-

-

Validation (optional but recommended):

-

Confirm the presence of the identified NTRK gene fusion using an orthogonal method, such as fluorescence in situ hybridization (FISH) or reverse transcription-polymerase chain reaction (RT-PCR).

-

Caption: A typical workflow for the detection of NTRK gene fusions using NGS.

Mechanisms of Resistance

While Larotrectinib is highly effective, acquired resistance can develop over time. The primary mechanisms of resistance can be categorized as on-target and off-target alterations.[7]

On-Target Resistance

On-target resistance involves mutations within the NTRK gene itself, which interfere with Larotrectinib binding.[7] The most common on-target resistance mutations are "solvent front" mutations, such as NTRK1 G595R and NTRK3 G623R.[8] "Gatekeeper" mutations, like NTRK1 F589L, are less common.[8]

Off-Target Resistance

Off-target resistance involves the activation of alternative signaling pathways that bypass the need for TRK signaling.[7] This can occur through mutations in other oncogenes, such as KRAS, BRAF, or MET.[9]

Caption: Mechanisms of acquired resistance to Larotrectinib.

References

- 1. benchchem.com [benchchem.com]

- 2. [PDF] Current therapeutic landscape and resistance mechanisms to larotrectinib | Semantic Scholar [semanticscholar.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. oncologynewscentral.com [oncologynewscentral.com]

- 6. Larotrectinib in patients with TRK fusion-positive solid tumours: a pooled analysis of three phase 1/2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ascopubs.org [ascopubs.org]

Technical Guide: DB0614-Induced Degradation of the NEK9 Kinase

For Researchers, Scientists, and Drug Development Professionals

Abstract

NEK9 (NIMA-related kinase 9) is a serine/threonine kinase that plays a crucial role in mitotic progression, including centrosome organization and spindle assembly.[1][2][3][4] Its dysregulation is associated with several malignancies, including gastric cancer, breast cancer, and glioblastoma, making it a compelling target for therapeutic intervention.[1] Furthermore, NEK9 has been identified as a critical regulator of cell-cycle progression in cancer cells lacking functional p53.[5] DB0614 is a potent and selective Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of NEK9.[6] This document provides a detailed technical overview of the mechanism, quantitative effects, and experimental protocols related to the this compound-induced degradation of NEK9.

Mechanism of Action: PROTAC-Mediated Degradation

This compound functions as a heterobifunctional small molecule that hijacks the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS).[7] It is a PROTAC that creates a bridge between the target protein, NEK9, and an E3 ubiquitin ligase.

Specifically, this compound is composed of three key parts:

-

A ligand that binds to the NEK9 kinase.

-

A ligand based on Thalidomide that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[6]

-

A linker that connects these two ligands.[6]

By simultaneously binding to NEK9 and CRBN, this compound induces the formation of a ternary complex. This proximity enables the CRBN E3 ligase to polyubiquitinate NEK9, tagging it for recognition and subsequent degradation by the 26S proteasome.[6] This event-driven mechanism allows for the catalytic and substoichiometric degradation of the target protein.

Signaling Pathway Diagram

Caption: Mechanism of this compound-induced NEK9 degradation via the UPS.

Quantitative Data Summary

The efficacy of this compound has been quantified in various cancer cell lines. The degradation of NEK9 is dependent on the concentration of this compound and the duration of treatment.

| Cell Line | Concentration | Treatment Duration | Outcome | Citation |

| MOLT-4 | 125 nM | Not Specified | Maximal degradation of NEK9 protein. | [6] |

| HCT116 | 1 µM | 6 hours | High levels of NEK9 degradation (though not full loss). | [6] |

| MOLT-4 (CRBN-/-) | 1 µM | 5 hours | NEK9 degradation is rescued, confirming CRBN-dependence. | [6][8] |

Experimental Protocols

The induced degradation of NEK9 by this compound is primarily validated through Western blotting and a series of rescue experiments to confirm the mechanism of action.

Western Blot for NEK9 Degradation

This protocol is used to quantify the levels of NEK9 protein in cells following treatment with this compound.

-

Cell Culture and Treatment: Plate cancer cells (e.g., HCT116, MOLT-4) at a desired density. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 6, 12, 24 hours).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts for all samples, load onto an SDS-PAGE gel, and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a primary antibody specific to NEK9 overnight at 4°C. Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across lanes.

-

Analysis: Quantify band intensity using densitometry software to determine the relative decrease in NEK9 levels compared to the vehicle control.

Mechanism of Action (MOA) Rescue Experiments

These experiments confirm that NEK9 degradation is dependent on the proteasome and the CRBN E3 ligase.

-

Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., 1 µM Carfilzomib) for 2 hours.[8] Following pre-treatment, co-treat the cells with the proteasome inhibitor and this compound for 4-6 hours.[8] A rescue of NEK9 degradation compared to cells treated with this compound alone confirms proteasome-dependent degradation.

-

Neddylation Inhibition: Pre-treat cells with a NEDD8-activating enzyme inhibitor (e.g., 10 µM MLN4924) for 2 hours to block the activation of Cullin-RING ligases, including the one containing CRBN.[8] Co-treat with the inhibitor and this compound for 4 hours.[8] A rescue of degradation indicates the involvement of the Cullin-RING ligase machinery.

-

CRBN Engagement Blockade: Pre-treat cells with a high concentration of a CRBN ligand (e.g., 10 µM Thalidomide) for 2 hours to saturate the this compound binding site on CRBN.[8] Co-treat with Thalidomide and this compound for 4 hours.[8] A rescue demonstrates that this compound must bind to CRBN to mediate its effect.

-

Use of CRBN Knockout Cells: Treat CRBN-knockout (CRBN-/-) cells with this compound for 5 hours.[6][8] Compare NEK9 levels to wild-type cells treated under the same conditions. The absence of degradation in CRBN-/- cells provides definitive evidence of CRBN's essential role.[6][8]

Experimental Workflow Diagram

Caption: Standardized workflow for assessing NEK9 protein levels.

Conclusion

This compound is a well-characterized PROTAC that effectively and selectively induces the degradation of NEK9 kinase through a CRBN- and proteasome-dependent mechanism. The depletion of NEK9, a kinase implicated in the proliferation of p53-deficient cancers, represents a promising therapeutic strategy.[5][8] The data and protocols outlined in this guide provide a foundational framework for researchers and drug developers to investigate and leverage this compound as a chemical probe to further explore NEK9 biology and its potential as a therapeutic target.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Nek9 is a Plk1-activated kinase that controls early centrosome separation through Nek6/7 and Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nek9 is a Plk1‐activated kinase that controls early centrosome separation through Nek6/7 and Eg5 | The EMBO Journal [link.springer.com]

- 5. NEK9-dependent proliferation of cancer cells lacking functional p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Ubiquitin E3 ligases assisted technologies in protein degradation: Sharing pathways in neurodegenerative disorders and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unraveling the Biological Activity of DB0614: A Technical Guide to a Potent NEK9 Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of the compound DB0614, a potent and selective targeted protein degrader. This compound functions as a Proteolysis Targeting Chimera (PROTAC), a novel therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This document details the mechanism of action, quantitative degradation profiles, relevant signaling pathways, and the experimental protocols used to characterize this compound.

Core Mechanism of Action: Targeted Degradation of NEK9

This compound is a heterobifunctional molecule designed to induce the degradation of NIMA-related kinase 9 (NEK9), a protein kinase implicated in mitotic progression and linked to certain cancers.[1][2] The compound consists of three key components: a ligand that binds to the target protein (NEK9), a ligand for an E3 ubiquitin ligase (in this case, Cereblon or CRBN), and a linker connecting the two.[3]

This tripartite structure enables this compound to act as a molecular bridge, bringing NEK9 into close proximity with the CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin molecules from the E2 conjugating enzyme to lysine residues on the surface of NEK9. The resulting polyubiquitinated NEK9 is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.[2]

References

In-Depth Technical Guide: DB0614 (CAS Number 2769753-47-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

DB0614 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of NIMA-related kinase 9 (NEK9), a protein implicated in mitotic progression and linked to certain cancers. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and visualizations of its operational pathways.

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate target proteins. This compound is a PROTAC that recruits the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent degradation of NEK9 and other kinases.[1] This guide serves as a technical resource for researchers engaged in the study and application of this compound.

Mechanism of Action

This compound functions by forming a ternary complex between the target protein (e.g., NEK9) and the Cereblon E3 ubiquitin ligase complex.[1] This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. This compound itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

The molecular structure of this compound consists of a ligand that binds to the target kinase, a linker, and a ligand that engages the Cereblon E3 ligase.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound based on in vitro studies.

Table 1: In Vitro Degradation of NEK9

| Cell Line | Concentration | Incubation Time | Result | Reference |

| MOLT4 | 125 nM | 5 hours | Maximal degradation of NEK9 | [1] |

| HCT116 | 1 µM | 6 hours | High levels of NEK9 degradation (not full loss) | [1] |

| MOLT-4 (CRBN-/-) | 1 µM | 5 hours | Degradation is E3-ligase dependent | [1] |

Table 2: Profile of Kinases Degraded by this compound

| Kinase Family | Specific Kinases Degraded |

| NIMA-related kinases | NEK9 |

| Abelson murine leukemia viral oncogene homolog | ABL1, ABL2 |

| BMX non-receptor tyrosine kinase | BLK |

| Cyclin-dependent kinases | CDK4, CDK11B |

| C-Src tyrosine kinase | CSK |

| EPH receptor A3 | EPHA3 |

| Fer (Fps/Fes related) tyrosine kinase | FER |

| GAK, cyclin G associated kinase | GAK |

| LIM domain kinase 1 | LIMK1 |

| Mitogen-activated protein kinase kinase kinase 20 | MAP3K20 |

| Mitogen-activated protein kinase kinase kinase kinase | MAP4K1, MAP4K2, MAP4K3, MAP4K5 |

| Mitogen-activated protein kinases | MAPK7, MAPK8, MAPK9, MAPK14 |

| Mitogen-activated protein kinase-activated protein kinases | MAPKAPK2, MAPKAPK3 |

| Nemo like kinase | NLK |

| PDLIM1 interacting kinase 1 like | PDIK1L |

| Protein tyrosine kinase 2 beta | PTK2B |

| Receptor interacting serine/threonine kinase 1 | RIPK1 |

| Ribosomal protein S6 kinase A | RPS6KA1, RPS6KA3 |

| Salt-inducible kinases | SIK2, SIK3 |

| Serine/threonine kinase 35 | STK35 |

| TNK2, tyrosine kinase non-receptor 2 | TNK2 |

| Unc-51 like autophagy activating kinase 1 | ULK1 |

Source:[1]

Experimental Protocols

Cellular Degradation Assay (Western Blot)

This protocol describes the assessment of this compound-induced degradation of target proteins in cultured cells.

Materials:

-

Cell line of interest (e.g., MOLT4, HCT116)

-

This compound

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., anti-NEK9) and loading control (e.g., anti-GAPDH, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere (for adherent cells) or reach a suitable concentration (for suspension cells).

-

Prepare a stock solution of this compound in DMSO.

-

Treat cells with varying concentrations of this compound (e.g., 0-10000 nM) or vehicle (DMSO) for the desired incubation time (e.g., 5-6 hours).[2]

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer on ice.

-

Clarify lysates by centrifugation to remove cellular debris.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for each sample and prepare them for SDS-PAGE by adding sample loading buffer and heating.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify band intensities and normalize to the loading control to determine the extent of protein degradation.

-

In Vitro Kinase Assay

This protocol is for assessing the direct inhibitory activity of this compound on NEK9 or other kinases.

Materials:

-

Recombinant active NEK9 kinase

-

Kinase substrate (e.g., Myelin Basic Protein)

-

This compound

-

Kinase reaction buffer

-

ATP

-

ADP-Glo™ Kinase Assay kit (or similar)

-

Plate reader for luminescence

Procedure:

-

Reaction Setup:

-

In a multi-well plate, add the kinase reaction buffer, recombinant NEK9 kinase, and the kinase substrate.

-

Add varying concentrations of this compound or vehicle control.

-

Pre-incubate the mixture.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding ATP.

-

Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.

-

-

Detection:

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition at each concentration of this compound to determine the IC50 value.

-

Ternary Complex Formation Assay

This protocol outlines a method to confirm the formation of the NEK9-DB0614-Cereblon ternary complex.

Materials:

-

Purified recombinant NEK9 protein

-

Purified recombinant Cereblon/DDB1 complex

-

This compound

-

Assay buffer

-

Method for detecting protein-protein interactions (e.g., Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or a proximity-based assay like AlphaLISA or HTRF).

Procedure (using a proximity-based assay as an example):

-

Reagent Preparation:

-

Label one of the proteins (e.g., NEK9) with a donor fluorophore and the other (e.g., Cereblon) with an acceptor fluorophore or tag (e.g., His-tag, GST-tag for antibody-based detection).

-

-

Assay Plate Setup:

-

In a microplate, add the labeled NEK9 and Cereblon proteins in the assay buffer.

-

Add a serial dilution of this compound.

-

-

Incubation:

-

Incubate the plate at room temperature to allow for ternary complex formation.

-

-

Detection:

-

Read the plate on a suitable plate reader. An increase in signal (e.g., FRET or AlphaLISA signal) indicates the proximity of the two proteins, confirming ternary complex formation.

-

-

Data Analysis:

-

Plot the signal against the this compound concentration. A characteristic bell-shaped "hook effect" curve is often observed in PROTAC-induced ternary complex formation assays.

-

Visualizations

This compound Mechanism of Action

References

DB0614: A Selective Kinase Degrader Targeting NEK9

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DB0614 is a potent and selective kinase degrader that operates through the Proteolysis Targeting Chimera (PROTAC) mechanism. It effectively induces the degradation of NEK9 (NIMA-related kinase 9), a key regulator of mitosis, by hijacking the Cereblon (CRBN) E3 ubiquitin ligase. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers in the fields of oncology, cell biology, and drug discovery who are interested in the therapeutic potential of targeted protein degradation.

Introduction to this compound

This compound is a heterobifunctional molecule designed to selectively target and degrade NEK9. As a PROTAC, this compound consists of a ligand that binds to NEK9, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon. This ternary complex formation facilitates the ubiquitination of NEK9, marking it for degradation by the proteasome. The degradation of NEK9 disrupts its critical functions in mitotic progression, offering a promising therapeutic strategy for cancers and other diseases characterized by aberrant kinase activity.

Mechanism of Action

This compound induces the degradation of NEK9 in a Cereblon-dependent manner. The process begins with the simultaneous binding of this compound to both NEK9 and the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This proximity, induced by the PROTAC, leads to the transfer of ubiquitin from the E2 conjugating enzyme to NEK9. The resulting polyubiquitinated NEK9 is then recognized and degraded by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple NEK9 proteins.

Mechanism of this compound-induced NEK9 degradation.

Data Presentation

The following tables summarize the quantitative data for this compound, providing insights into its potency, selectivity, and cellular activity.

Table 1: In Vitro and Cellular Activity of this compound

| Parameter | Cell Line | Value | Reference |

| Maximal NEK9 Degradation | MOLT-4 | 125 nM | [1] |

| In Vitro IC50 (NEK9 Kinase Activity) | - | 39 nM | [2] |

| Cellular Target Engagement (NEK9) | CRBN-/- MOLT-4 | 98% inhibition of binding | [2] |

| Treatment Conditions for NEK9 Degradation | HCT116 | 1 µM for 6 hours | [1] |

Table 2: Off-Target Kinase Degradation Profile of this compound

| Off-Target Kinase | Cell Line | Comments | Reference |

| CDK6 | MOLT-4 | Significant degradation observed. | [3] |

| WEE1 | MOLT-4 | Degradation observed. | [3] |

| PTK2B | MOLT-4 | Degradation observed. | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Cell Culture

-

MOLT-4 Cells: MOLT-4 cells (ATCC) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4][5]

-

HCT116 Cells: HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin/streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting

-

Cell Lysis: After treatment with this compound, cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer (or M-PER buffer) containing protease and phosphatase inhibitor cocktails.[2]

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated on 4-12% Bis-Tris gels and transferred to nitrocellulose or PVDF membranes.

-

Antibody Incubation: Membranes are blocked with 5% non-fat dry milk or a protein-free blocking buffer in TBST for 1 hour at room temperature.[6] Membranes are then incubated with primary antibodies overnight at 4°C. The following primary antibodies and dilutions are recommended:

-

Detection: After washing with TBST, membranes are incubated with HRP-conjugated or fluorescently-labeled secondary antibodies for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate or a fluorescence imaging system.[2]

Cell Viability Assay

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight (for adherent cells).

-

Compound Treatment: Cells are treated with a serial dilution of this compound for 72 hours.

-

ATP Measurement: Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.[7][8][9][10] Briefly, an equal volume of CellTiter-Glo® reagent is added to each well, and the plate is incubated for 10 minutes at room temperature to stabilize the luminescent signal.

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to vehicle-treated controls, and IC50 values are calculated using a non-linear regression model.

Global Proteomics (TMT Labeling)

-

Sample Preparation: Cell pellets are lysed, and proteins are extracted. Protein concentration is quantified using a BCA assay.[11][12][13]

-

Digestion: Proteins are reduced, alkylated, and digested with trypsin overnight.

-

TMT Labeling: Peptides are labeled with Tandem Mass Tag (TMT) reagents according to the manufacturer's instructions. Labeled peptides are then pooled.[11][12][13]

-

LC-MS/MS Analysis: The pooled, labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The raw data is processed using proteomics software (e.g., MaxQuant) to identify and quantify changes in protein abundance upon this compound treatment.

Workflow for TMT-based proteomics analysis.

In Vitro Kinase Assay

-

Assay Setup: The kinase activity of recombinant NEK9 is assessed using a commercially available assay kit, such as the ADP-Glo™ Kinase Assay.[14][15]

-

Reaction: The reaction is performed in a multi-well plate containing recombinant NEK9 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP. This compound is added at various concentrations.

-

Signal Detection: After the kinase reaction, the amount of ADP produced is measured by converting it to ATP and then detecting the ATP using a luciferase/luciferin reaction, which generates a luminescent signal.

-

Data Analysis: The luminescent signal, which is proportional to kinase activity, is measured using a luminometer. IC50 values are determined by plotting the percentage of kinase inhibition against the concentration of this compound.

Signaling Pathways

NEK9 Signaling in Mitosis

NEK9 is a crucial regulator of mitotic progression. Its activity is tightly controlled by upstream kinases, and it, in turn, phosphorylates and activates downstream effectors essential for proper cell division. The degradation of NEK9 by this compound disrupts this signaling cascade, leading to mitotic arrest and cell death.

NEK9 signaling cascade during mitosis and its inhibition by this compound.

Role of Off-Target Kinases in the Cell Cycle

The off-target degradation of CDK6 and WEE1 by this compound may contribute to its overall cellular effects. Both kinases are important regulators of the cell cycle.

-

CDK6: In complex with D-type cyclins, CDK6 plays a key role in the G1 phase of the cell cycle, promoting the G1-S transition by phosphorylating the retinoblastoma protein (Rb).

-

WEE1: WEE1 is a critical inhibitory kinase that prevents premature entry into mitosis by phosphorylating and inactivating CDK1.[16][17][18][19][20]

The degradation of these kinases, in addition to NEK9, could lead to a more profound cell cycle arrest.

Conclusion

This compound is a valuable tool for studying the biological functions of NEK9 and serves as a promising lead compound for the development of novel therapeutics. Its ability to selectively degrade NEK9 through the PROTAC mechanism offers a distinct advantage over traditional kinase inhibitors. This technical guide provides a comprehensive resource for researchers to understand and utilize this compound in their studies, facilitating further exploration of its therapeutic potential. The detailed protocols and pathway diagrams are intended to support the design and execution of experiments aimed at elucidating the full spectrum of this compound's activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis and structure-activity relationships of targeted protein degraders for the understudied kinase NEK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bcrj.org.br [bcrj.org.br]

- 5. MOLT-4 Cells [cytion.com]

- 6. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 8. ch.promega.com [ch.promega.com]

- 9. promega.com [promega.com]

- 10. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]

- 11. How to prepare TMT-labeled proteomics samples | The Pan Lab [thepanlab.com]

- 12. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]

- 14. biorxiv.org [biorxiv.org]

- 15. NEK9 Kinase Enzyme System [promega.com]

- 16. journals.biologists.com [journals.biologists.com]

- 17. molbiolcell.org [molbiolcell.org]

- 18. Roles of the Mitotic Inhibitors Wee1 and Mik1 in the G2 DNA Damage and Replication Checkpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. aacrjournals.org [aacrjournals.org]

The Discovery and Synthesis of DB0614: A Potent and Selective NEK9 Degrader

For Immediate Release

This whitepaper provides an in-depth technical guide on the discovery, synthesis, and biological characterization of DB0614, a potent and selective degrader of the NIMA-related kinase 9 (NEK9). This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC) that leverages the cell's natural protein disposal system to eliminate NEK9, a kinase implicated in certain cancers and rare diseases. This document is intended for researchers, scientists, and drug development professionals interested in targeted protein degradation and kinase inhibitor development.

Introduction: Targeting the "Undruggable" Kinome

The human kinome represents a vast and largely untapped resource for therapeutic intervention. While many kinases have been successfully targeted with small molecule inhibitors, a significant portion remains understudied or has proven difficult to drug using conventional approaches. Targeted protein degradation, utilizing technologies such as PROTACs, offers a novel paradigm for modulating the activity of these challenging targets. By inducing the degradation of a target protein rather than simply inhibiting its enzymatic activity, PROTACs can offer improved selectivity, a more profound and durable biological effect, and the potential to overcome inhibitor resistance mechanisms.

This compound was developed as a chemical probe to investigate the biology of NEK9, a serine/threonine kinase involved in the regulation of mitosis.[1][2] Aberrant NEK9 activity has been linked to various pathologies, making it an attractive, albeit understudied, therapeutic target.

Discovery of this compound: A Structure-Activity Relationship (SAR) Driven Approach

The development of this compound stemmed from a structure-activity relationship (SAR) study aimed at creating potent degraders of NEK9.[2] The design of this compound is modular, consisting of three key components:

-

A Warhead: A ligand that binds to the target protein, in this case, the promiscuous kinase inhibitor FLT3-IN-17, which is known to bind to NEK9.

-

A Linker: A chemical tether that connects the warhead to the E3 ligase ligand. The nature and length of the linker are critical for optimal ternary complex formation and subsequent degradation.

-

An E3 Ligase Ligand: A molecule that recruits an E3 ubiquitin ligase. This compound utilizes a derivative of thalidomide to engage the Cereblon (CRBN) E3 ligase.[1][2]

Through systematic modification of the linker and evaluation of the resulting compounds, this compound was identified as a highly potent and selective degrader of NEK9.

Synthesis of this compound

The synthesis of this compound involves the coupling of the three key components. While the detailed, step-by-step protocol from the primary literature's supplementary information is not publicly available, a general synthetic strategy can be inferred from the structure of the molecule and common practices in PROTAC synthesis. The synthesis would likely proceed through the formation of an amide bond between the linker and the kinase inhibitor, followed by another amide bond formation with the Cereblon ligand.

Note: The following is a generalized, hypothetical protocol based on established chemical principles for PROTAC synthesis. The specific reagents, reaction conditions, and purification methods may vary.

General Experimental Protocol

Step 1: Synthesis of the Linker-Warhead Conjugate

The carboxylic acid-functionalized linker would be activated, for example, using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine). The activated linker is then reacted with the amine group on the FLT3-IN-17 kinase inhibitor in an appropriate solvent like DMF (Dimethylformamide). The reaction progress would be monitored by LC-MS (Liquid Chromatography-Mass Spectrometry). Upon completion, the product would be purified by preparatory HPLC (High-Performance Liquid Chromatography).

Step 2: Synthesis of this compound

The purified linker-warhead conjugate from Step 1, which now possesses a terminal carboxylic acid, is activated using a similar peptide coupling procedure as described above. This activated intermediate is then reacted with the amine-functionalized thalidomide derivative (the Cereblon ligand). The final product, this compound, would be purified by preparatory HPLC and characterized by NMR (Nuclear Magnetic Resonance) and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Biological Activity and Characterization

This compound has been shown to be a highly effective degrader of NEK9 in cellular assays.[1][2]

Quantitative Biological Data

| Parameter | Cell Line | Value | Reference |

| NEK9 Degradation (DC90) | MOLT-4 | 125 nM | [1] |

| NEK9 Kinase Inhibition (IC50) | in vitro | 39 nM | [1] |

Selectivity Profile

Proteomics studies have revealed that this compound is a selective degrader of NEK9.[1][2] While the warhead, FLT3-IN-17, is a promiscuous kinase inhibitor, the formation of the PROTAC leads to preferential degradation of NEK9 over other kinases that are also bound by the inhibitor. This highlights a key advantage of the PROTAC approach in achieving degradation selectivity that is not solely dependent on binding affinity.

Mechanism of Action

This compound functions through the canonical PROTAC mechanism of action.

Figure 1. Mechanism of action of this compound.

As depicted in Figure 1, this compound simultaneously binds to NEK9 and the CRBN E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the NEK9 protein. The polyubiquitinated NEK9 is then recognized and degraded by the proteasome, the cell's protein degradation machinery. This compound is subsequently released and can catalytically induce the degradation of multiple NEK9 molecules.

Experimental Workflows

PROTAC Synthesis and Characterization Workflow

Figure 2. General workflow for the synthesis and characterization of this compound.

Cellular Degradation Assay Workflow

Figure 3. Workflow for assessing the cellular degradation of NEK9 by this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the development of chemical probes for the understudied kinome. Its potent and selective degradation of NEK9 provides a valuable tool for elucidating the biological functions of this kinase and for validating it as a therapeutic target. The modular design and synthesis of this compound also serve as a blueprint for the development of degraders for other challenging protein targets. Future research will likely focus on further optimizing the pharmacological properties of this compound to enhance its potential as a therapeutic agent and on applying the principles learned from its discovery to other members of the kinome.

References

DB0614: A Technical Guide for the Study of Aberrant Kinase Activity

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] Traditional therapeutic approaches have focused on small molecule inhibitors that block the catalytic activity of these enzymes. However, a novel paradigm in targeted therapy, Proteolysis Targeting Chimeras (PROTACs), offers an alternative mechanism: targeted protein degradation.[3] DB0614 is a bifunctional PROTAC molecule designed to induce the degradation of a specific array of kinases by hijacking the ubiquitin-proteasome system.[3][4] This technical guide provides an in-depth overview of this compound, its mechanism of action, its target profile, and detailed protocols for its application in studying and targeting aberrant kinase activity.

Introduction to this compound

This compound is a heterobifunctional molecule that acts as a selective and potent degrader of multiple protein kinases.[4] It is structurally composed of a ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase, a linker, and a warhead that binds to the target kinase.[4] By simultaneously engaging both the target protein and the E3 ligase, this compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target kinase.[3] This degradation-based approach offers several advantages over traditional inhibition, including the potential for a more profound and sustained pathway blockade and the ability to address non-enzymatic functions of the target protein.[3]

Mechanism of Action

The primary mechanism of action for this compound is not inhibition but targeted protein degradation. This process is catalytic, as a single molecule of this compound can induce the degradation of multiple target protein molecules.[3]

The key steps are as follows:

-

Ternary Complex Formation : this compound binds to both the target kinase and the Cereblon (CRBN) component of an E3 ubiquitin ligase complex, forming a POI-PROTAC-E3 ligase ternary complex.[3][4]

-

Ubiquitination : Within this complex, the E3 ligase transfers ubiquitin molecules from a charged E2 enzyme to lysine residues on the surface of the target kinase.

-

Proteasomal Recognition : The polyubiquitinated kinase is recognized by the 26S proteasome.

-

Degradation : The proteasome degrades the target kinase into small peptides, and the this compound molecule is released to engage another target protein.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of DB0614

For Researchers, Scientists, and Drug Development Professionals

Introduction

DB0614 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of a range of kinases. It functions by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to the target kinase, leading to its ubiquitination and subsequent degradation by the proteasome. This application note provides detailed protocols for key in vitro assays to characterize the activity and selectivity of this compound.

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to the target kinase and a ligand for the E3 ubiquitin ligase CRBN, connected by a linker. This tripartite complex formation brings the kinase in close proximity to the E3 ligase, facilitating the transfer of ubiquitin to the kinase. The polyubiquitinated kinase is then recognized and degraded by the 26S proteasome.

Caption: Mechanism of action of this compound-mediated protein degradation.

Data Presentation

This compound has been shown to degrade a variety of kinases. The following tables summarize the available quantitative data for this compound's activity.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | Assay Type | IC50 (nM) | Reference |

| NEK9 | Z'-LYTE Kinase Assay | 39 | [1] |

Table 2: Cellular Degradation Activity

| Target Kinase | Cell Line | Parameter | Value | Reference |

| NEK9 | MOLT-4 | Concentration for Maximal Degradation | 125 nM | [1][2][3] |

| NEK9 | MOLT-4 | DC90 (4h) | 125 nM | [1] |

| AAK1 | MOLT-4 | Degradation Observed | Yes | [1] |

| CDK4 | MOLT-4 | Degradation Observed | Yes | [1] |

| CDK6 | MOLT-4 | Degradation Observed | Yes | [1] |

| PTK2B | MOLT-4 | Degradation Observed | Yes | [1] |

| STK17A | MOLT-4 | Degradation Observed | Yes | [1] |

| WEE1 | MOLT-4 | Degradation Observed | Yes | [1] |

Note: Comprehensive DC50 and Dmax values for the full range of targeted kinases are not yet publicly available.

Experimental Protocols

Western Blotting for Protein Degradation

This protocol outlines the steps to assess the degradation of target kinases in cultured cells upon treatment with this compound.

Caption: Experimental workflow for Western Blot analysis.

a. Materials and Reagents:

-

Cell line expressing the target kinase(s) of interest (e.g., MOLT-4, HCT116)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Precast polyacrylamide gels

-

SDS-PAGE running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against target kinase(s) and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

b. Protocol:

-

Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0-1000 nM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a DMSO-treated control.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling. Load equal amounts of protein per lane on a polyacrylamide gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody specific to the target kinase overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.

-

Plot the percentage of remaining protein against the concentration of this compound to determine DC50 and Dmax values.

-

In Vitro Ubiquitination Assay

This assay directly assesses the ability of this compound to induce the ubiquitination of a target kinase in a cell-free system.

a. Materials and Reagents:

-

Recombinant human E1 activating enzyme (e.g., UBE1)

-

Recombinant human E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant human Cereblon/DDB1/CUL4A/Rbx1 E3 ligase complex

-

Recombinant human target kinase

-

Human ubiquitin

-

ATP

-

This compound

-

Ubiquitination reaction buffer

-

SDS-PAGE and Western blotting reagents as described above

-

Anti-ubiquitin antibody

b. Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the E1, E2, CRBN E3 ligase complex, target kinase, ubiquitin, and ATP in the ubiquitination reaction buffer.

-

Initiate Reaction: Add this compound to the reaction mixture. As a negative control, perform a reaction with DMSO instead of this compound.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60-120 minutes).

-

Stop Reaction: Stop the reaction by adding Laemmli sample buffer and boiling.

-

Analysis: Analyze the reaction products by SDS-PAGE and western blotting using an antibody against the target kinase or an anti-ubiquitin antibody to detect the formation of higher molecular weight polyubiquitinated species.

In Vitro Kinase Activity Assay

This assay measures the inhibitory effect of this compound on the enzymatic activity of the target kinase.

a. Materials and Reagents:

-

Recombinant active target kinase (e.g., NEK9)

-

Kinase-specific substrate

-

ATP

-

Kinase reaction buffer

-

This compound

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

-

Plate reader capable of measuring luminescence

b. Protocol:

-

Prepare Reagents: Prepare serial dilutions of this compound in kinase reaction buffer.

-

Kinase Reaction: In a 96-well plate, add the target kinase, its substrate, and the serially diluted this compound.

-

Initiate Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and measure the amount of remaining ATP via a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Plot the percentage of kinase inhibition against the concentration of this compound to determine the IC50 value.

References

Application Notes and Protocols for In Vivo Studies of Lestaurtinib (DB0614)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo study design for Lestaurtinib (DB0614), a multi-targeted tyrosine kinase inhibitor. Lestaurtinib has shown significant preclinical efficacy in various cancer models by targeting key signaling pathways involved in cell proliferation and survival, including FMS-like tyrosine kinase 3 (FLT3), Janus kinase 2 (JAK2), and the tropomyosin receptor kinase (Trk) family.[1] This document outlines detailed experimental protocols for xenograft models in pancreatic and neuroblastoma cancers, summarizes key quantitative data, and provides visual representations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

Lestaurtinib is an ATP-competitive inhibitor that targets the kinase domains of several critical receptors.[2] Its anti-tumor activity is primarily attributed to the inhibition of the following signaling pathways:

-

Trk Receptor Pathway: Lestaurtinib potently inhibits the Trk receptor tyrosine kinase family (TrkA, TrkB, TrkC).[1] By preventing the autophosphorylation of these receptors upon neurotrophin binding, it blocks downstream pro-survival and proliferative signals, including the RAS/MAPK and PI3K/Akt pathways.[1][2] This is particularly relevant in cancers like neuroblastoma where TrkB expression is associated with aggressive disease.

-

JAK/STAT Pathway: Lestaurtinib is a potent inhibitor of JAK2.[1] This inhibition disrupts the JAK/STAT signaling cascade, which is crucial for the transcription of genes involved in cell proliferation, survival, and inflammation. This mechanism is significant in various cancers, including pancreatic and hematological malignancies.

-

FLT3 Receptor Pathway: Lestaurtinib is a potent inhibitor of FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[3] By blocking constitutive FLT3 signaling, Lestaurtinib can induce apoptosis in cancer cells dependent on this pathway.

Signaling Pathway Diagrams

To visualize the mechanism of action of Lestaurtinib, the following diagrams illustrate the targeted signaling pathways.

In Vivo Efficacy Data

The following tables summarize the quantitative data from preclinical in vivo studies of Lestaurtinib in various cancer models.

Table 1: In Vivo Efficacy of Lestaurtinib in Pancreatic Cancer Xenograft Model

| Parameter | Result | Reference |

| Tumor Burden Reduction | 50-70% | [1] |

Table 2: In Vivo Efficacy of Lestaurtinib in Neuroblastoma Xenograft Model

| Parameter | Result | p-value | Reference |

| Tumor Growth Inhibition (single agent) | Significant | 0.0004 | [4][5] |

| Event-Free Survival (single agent) | Significantly prolonged | 0.011 | [4][5] |

| Tumor Growth Inhibition (with topotecan + cyclophosphamide) | Enhanced efficacy | <0.0001 | [4][5] |

| Event-Free Survival (with topotecan + cyclophosphamide) | Significantly improved | <0.0001 | [4][5] |

| Tumor Growth Inhibition (with irinotecan + temozolomide) | Enhanced efficacy | 0.011 | [4] |

| Event-Free Survival (with irinotecan + temozolomide) | Significantly improved | 0.012 | [4] |

| Tumor Growth Inhibition (with Bevacizumab) | Dramatic growth inhibition | <0.0001 | [4][5] |

Table 3: Ex Vivo Efficacy of Lestaurtinib in Ovarian Cancer Patient-Derived Xenograft (PDX) Models

| Parameter | Result | Reference |

| Responsive PDX Models | 4 out of 8 models tested | [6] |

| Ruxolitinib (JAK inhibitor) Efficacy | Did not significantly inhibit any of the 8 PDX models | [7] |

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

General Experimental Workflow for Xenograft Studies

Protocol 1: Pancreatic Cancer Xenograft Model

1. Cell Culture:

-

Human pancreatic carcinoma cells (e.g., Panc-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO₂).[1]

2. Animal Model:

-

Use 6-8 week old female athymic nude mice.[1]

-

Allow animals to acclimatize for at least one week before the experiment.

3. Tumor Implantation:

-

Harvest cultured Panc-1 cells, wash, and resuspend in a sterile solution like PBS or Matrigel.[1]

-

Inject approximately 5 x 10⁶ cells subcutaneously into the flank of each mouse.[1]

4. Tumor Growth and Grouping:

-

Allow tumors to grow until they reach a palpable volume (e.g., 100-150 mm³).

-

Calculate tumor volume using the formula: (Length x Width²)/2.[1]

-

Randomize mice into treatment and control groups.

5. Drug Administration:

-

Treatment Group: Administer Lestaurtinib at a dose of 30 mg/kg via subcutaneous injection twice daily.[1] The drug should be formulated in a suitable vehicle.

-

Control Group: Administer an equivalent volume of the vehicle solution on the same schedule.

6. Monitoring and Endpoints:

-

Measure tumor volumes and body weights 2-3 times per week.[1]

-

The primary endpoint is tumor growth inhibition.

-

Monitor animal well-being throughout the study.

7. Endpoint Analysis:

-

At the end of the study, excise tumors for further analysis, such as immunohistochemistry or western blotting, to assess target engagement and downstream effects.

Protocol 2: Neuroblastoma Xenograft Model

1. Cell Culture:

-

Human neuroblastoma cells engineered to overexpress TrkB (e.g., SY5Y-TrkB) are cultured in standard media.

2. Animal Model:

-

Use athymic nu/nu mice.[4]

3. Tumor Implantation:

-

Inject 1 x 10⁷ SY5Y-TrkB cells in Matrigel subcutaneously into the flank of each mouse.[4]

4. Tumor Growth and Treatment Initiation:

-

Measure tumors twice a week in three dimensions.

-

Calculate tumor volume using the formula: [(d1 x d2 x d3) x π/6].[8]

-

Initiate treatment when the tumor size reaches approximately 0.2 cm³.[4]

5. Drug Administration:

-

Treatment Group: Administer Lestaurtinib at 20 mg/kg subcutaneously twice daily from Monday to Friday and once daily on Saturday and Sunday.[4]

-

Control Group: Administer the vehicle solution on the same schedule.

-

For combination studies, administer chemotherapeutic agents (e.g., topotecan, cyclophosphamide, irinotecan, temozolomide) or other targeted agents (e.g., Bevacizumab) at established doses and schedules.[4]

6. Monitoring and Endpoints:

-

Monitor tumor growth and animal health regularly.

-

Primary endpoints are tumor growth inhibition and event-free survival (EFS), defined as the time for tumors to reach a predetermined maximum size.

7. Endpoint Analysis:

Protocol 3: Ovarian Cancer Patient-Derived Xenograft (PDX) Model (General Protocol)

1. PDX Model Establishment:

-

Under IRB-approved protocols, obtain fresh tumor tissue from patients with ovarian cancer.[9]

-

Implant small tumor fragments (1-2 x 1-3 mm³) subcutaneously or orthotopically into immunocompromised mice (e.g., NOD-SCID IL2Rγ-/-).[3]

-

Allow tumors to engraft and grow, which may take 2-6 months.[3]

2. Ex Vivo Drug Sensitivity Testing (as performed in a cited study):

-

Process established PDX models to obtain a single-cell suspension.

-

Culture cells in a 3D format.

-

Treat with Lestaurtinib at various concentrations for a defined period (e.g., 3 days).

-

Assess cell viability using a suitable assay (e.g., 3D CellTiter-Glo).[6]

3. In Vivo Treatment Study (Generalized Approach):

-

Once tumors in PDX-bearing mice reach a specified volume, randomize animals into treatment and control groups.

-

Administer Lestaurtinib at a predetermined dose and schedule. The optimal dose and schedule would need to be determined in preliminary studies.

-

Monitor tumor growth via caliper measurements or in vivo imaging if the PDX models are luciferized.[9]

-

The primary endpoint would be tumor growth inhibition or regression.

Hepatocellular Carcinoma In Vivo Studies

While in vitro studies have demonstrated the potential of Lestaurtinib to inhibit the proliferation of hepatocellular carcinoma (HCC) cell lines, detailed in vivo study protocols and efficacy data are not yet extensively published.[10][11][12] Future in vivo studies in HCC xenograft or PDX models would be necessary to evaluate the therapeutic potential of Lestaurtinib in this indication. Such studies would likely follow a similar general protocol as outlined for pancreatic and neuroblastoma cancers, with optimization of the cell line/PDX model, dosing regimen, and endpoints specific to HCC.

Disclaimer: These application notes and protocols are intended for research purposes only and are based on publicly available scientific literature. All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols. Researchers should optimize these protocols for their specific experimental conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Patient-Derived Xenograft Models to Improve Targeted Therapy in Epithelial Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lestaurtinib Enhances the Anti-tumor Efficacy of Chemotherapy in Murine Xenograft Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]